What is the chemical structure of Lehmannine?
What is the chemical structure of Lehmannine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lehmannine is a naturally occurring matrine-tetracyclic type alkaloid that has been isolated from the plant Sophora alopecuroides.[1] As a member of the quinolizidine alkaloid family, it shares a structural framework with other biologically active compounds. This document provides a comprehensive overview of the current knowledge on the chemical structure of Lehmannine. While its complete physicochemical properties, detailed experimental protocols, and specific biological activities remain largely uncharacterized in publicly accessible literature, this guide consolidates the available information and provides a foundation for future research endeavors.
Chemical Structure and Identification
Lehmannine possesses a complex tetracyclic quinolizidine core structure. Its systematic and molecular identifiers are crucial for unambiguous identification in research and development.
Table 1: Chemical Identification of Lehmannine
| Identifier | Value | Source |
| IUPAC Name | (1S,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-3-en-6-one | PubChem |
| CAS Number | 58480-54-9 | Biorbyt[2] |
| Molecular Formula | C₁₅H₂₂N₂O | Biorbyt[2] |
| Molecular Weight | 246.35 g/mol | Biorbyt[2] |
| SMILES String | C1C[C@H]2CN3--INVALID-LINK--[C@@H]4[C@H]2N(C1)CCC4 | PubChem |
Physicochemical Properties
Table 2: Physicochemical Properties of Lehmannine
| Property | Value | Notes |
| Physical State | Solid | Information from commercial suppliers. |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | -20°C | Recommended by commercial suppliers.[2] |
Spectroscopic Data
Comprehensive spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for Lehmannine are not available in publicly accessible databases or literature. The structural elucidation was likely performed at the time of its initial isolation, but the detailed spectral assignments have not been widely disseminated.
Biological Activity and Mechanism of Action
Lehmannine is classified as a matrine-type alkaloid.[1] Matrine and its derivatives, also isolated from Sophora species, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor effects.[3][4][5] The total alkaloids from Sophora alopecuroides have demonstrated anti-tumor effects in mouse models.[6][7] However, specific biological activity data, such as IC₅₀ values for particular targets, for Lehmannine itself have not been reported.
Currently, there is no information available regarding the specific signaling pathways modulated by Lehmannine or its precise mechanism of action.
Table 3: Biological Activity Profile of Lehmannine and Related Alkaloids
| Compound/Extract | Biological Activity | Quantitative Data (IC₅₀) |
| Lehmannine | Data not available | Data not available |
| Matrine | Anti-tumor, anti-inflammatory, anti-viral | Not specified for Lehmannine |
| Total Alkaloids from Sophora alopecuroides | Anti-tumor | Not specified for Lehmannine |
Experimental Protocols
Detailed experimental protocols for the synthesis or a specific, reproducible isolation procedure for Lehmannine, including yields and purification methods, are not described in the available literature. General methods for the extraction and isolation of alkaloids from Sophora alopecuroides have been published.[6][7] These typically involve extraction with an acidified solvent, followed by basification and extraction with an organic solvent, and subsequent chromatographic separation.
Logical Relationships and Future Directions
The current understanding of Lehmannine is primarily limited to its chemical structure and its origin as a natural product. The lack of detailed experimental and biological data presents a significant opportunity for further research. The logical workflow for advancing the knowledge of this compound is outlined below.
Figure 1. Proposed Research Workflow for Lehmannine
This workflow highlights the necessary steps to fully characterize Lehmannine and evaluate its potential as a therapeutic agent. Key areas for immediate investigation include the development of a robust isolation protocol, full spectroscopic characterization, and broad-spectrum biological screening to identify potential therapeutic applications. The elucidation of its mechanism of action and the signaling pathways it may modulate will be critical for any future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. biorbyt.com [biorbyt.com]
- 3. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Natural Matrine Compounds and Synthetic Matrine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research Advances on Matrine [frontiersin.org]
- 6. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and isolation of alkaloids of Sophora alopecuroides and their anti-tumor effects in H22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
